molecular formula C19H17ClF3N3O2S2 B2662818 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 1252844-40-8

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2662818
CAS RN: 1252844-40-8
M. Wt: 475.93
InChI Key: KLJXSAWICRKLAJ-UHFFFAOYSA-N
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Description

The compound “2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide” is a thieno[2,3-d]pyrimidine derivative . It is part of a class of compounds that have been synthesized as potential inhibitors of PI3K, a lipid kinase involved in cancer progression .


Synthesis Analysis

The synthesis of this compound involves a nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol (1:1) and TEA as base .


Molecular Structure Analysis

The molecular structure of this compound is designed to maintain the common pharmacophoric features of several potent PI3K inhibitors . The docking was carried out into the PI3K active site which showed a comparable binding mode to that of the PI-103 inhibitor .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include heating under reflux in neat POCl3 .

Scientific Research Applications

Heterocyclic Synthesis and Structural Analysis

  • A study by Harb et al. (2006) explores the synthesis of thienopyridines and other fused derivatives, highlighting the versatility of acetoacetanilides in heterocyclic synthesis. This research provides insights into the chemical behaviors and potential applications of similar compounds in creating structurally diverse heterocycles (Harb, Hussein, & Mousa, 2006).
  • Subasri et al. (2016) detail the crystal structures of related compounds, showcasing their folded conformation and intramolecular hydrogen bond stabilization. This structural elucidation aids in understanding the molecular geometry and potential interaction sites of similar molecules (Subasri et al., 2016).

Quantum Chemical Insight and Antiviral Applications

  • Mary et al. (2020) provide a quantum chemical insight into the molecular structure, NBO analysis, and spectroscopic characteristics of a novel antiviral active molecule. Their work includes drug likeness and molecular docking studies against SARS-CoV-2 protein, demonstrating the antiviral potency of similar compounds (Mary et al., 2020).

Synthesis and Antitumor Activity

  • Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Their findings suggest that the majority of the synthesized compounds displayed potent anticancer activity, highlighting the therapeutic potential of similar compounds in oncology (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

  • Kerru et al. (2019) prepared a new series of thienopyrimidine linked rhodanine derivatives and screened them for in vitro antimicrobial activity. Their work identified compounds with significant antibacterial and antifungal potency, suggesting the potential of similar compounds in treating microbial infections (Kerru et al., 2019).

Future Directions

The compound could be optimized to serve as a new chemical entity for discovering new anticancer agents . It exhibited good enzymatic inhibitory activity and good activity on most NCI cell lines especially those with overexpressed PI3K .

properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O2S2/c1-2-3-7-26-17(28)16-14(6-8-29-16)25-18(26)30-10-15(27)24-11-4-5-13(20)12(9-11)19(21,22)23/h4-6,8-9H,2-3,7,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJXSAWICRKLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

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